Cas no 115973-28-9 (1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)-)

1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)- structure
115973-28-9 structure
Nome del prodotto:1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)-
Numero CAS:115973-28-9
MF:C20H22N2O4S
MW:386.464684009552
CID:6635487
PubChem ID:10000220

1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)-
    • N,N-didesmethyl diltiazemQ: What is N,N-didesmethyl diltiazem Q: What is the CAS Number of N,N-didesmethyl diltiazem
    • N,N-Didesmethyldiltiazem
    • SCHEMBL12592498
    • EFG5T3366P
    • 115973-28-9
    • (2S,3S)-3-(Acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
    • [(2S,3S)-5-(2-aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
    • Inchi: 1S/C20H22N2O4S/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24/h3-10,18-19H,11-12,21H2,1-2H3/t18-,19+/m1/s1
    • Chiave InChI: ITPLTCJNLBCHHJ-MOPGFXCFSA-N
    • Sorrisi: S1C2=CC=CC=C2N(CCN)C(=O)[C@H](OC(C)=O)[C@@H]1C1=CC=C(OC)C=C1

Proprietà calcolate

  • Massa esatta: 386.13002836g/mol
  • Massa monoisotopica: 386.13002836g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 6
  • Complessità: 524
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 107Ų

Proprietà sperimentali

  • Densità: 1.32±0.1 g/cm3(Predicted)
  • Punto di fusione: 118-120 °C
  • Punto di ebollizione: 607.3±55.0 °C(Predicted)
  • pka: 9.01±0.10(Predicted)

1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: NADPH ,  Magnesium chloride Catalysts: Cytochrome P450 Solvents: Water ;  30 min, pH 7.4, 37 °C
1.2 Reagents: Acetonitrile
Riferimento
High-resolution mass spectrometry elucidates metabonate (false metabolite) formation from alkylamine drugs during in vitro metabolite profiling
Barbara, Joanna E.; et al, Drug Metabolism & Disposition, 2012, 40(10), 1966-1975

1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)- Raw materials

1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)- Preparation Products

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司